Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate typically involves the reaction of appropriate oxazole derivatives with phosphonic acid or its derivatives. One common method includes the use of tosylmethyl isocyanide (TosMIC) in the presence of aliphatic halides and aldehydes to form oxazole intermediates, which are then reacted with diphenyl phosphonate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate involves its interaction with molecular targets through its oxazole and phosphonate groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate: This compound has a similar structure but contains a thioxo group instead of an oxo group.
1,3-Oxazole derivatives: These compounds share the oxazole ring structure but differ in the substituents attached to the ring.
Uniqueness
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate is unique due to the presence of both oxazole and phosphonate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12NO5P |
---|---|
Molecular Weight |
317.23 g/mol |
IUPAC Name |
3-diphenoxyphosphoryl-1,3-oxazol-2-one |
InChI |
InChI=1S/C15H12NO5P/c17-15-16(11-12-19-15)22(18,20-13-7-3-1-4-8-13)21-14-9-5-2-6-10-14/h1-12H |
InChI Key |
XEHJDUMGVMBKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N2C=COC2=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.